

Spectroscopic Data of Dicyclopropylmethane: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Dicyclopropylmethane*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **dicyclopropylmethane**, a saturated hydrocarbon containing two cyclopropyl rings attached to a central methylene group. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ^1H and ^{13}C NMR data for **dicyclopropylmethane**.

^1H NMR Data

The proton NMR spectrum of **dicyclopropylmethane** exhibits signals corresponding to the methine and methylene protons of the cyclopropyl rings and the bridging methylene group.

Chemical Shift (δ) ppm	Multiplicity	Assignment
-0.0 - 0.2	Multiplet	CH ₂ (cyclopropyl)
-0.3 - 0.5	Multiplet	CH ₂ (cyclopropyl)
-0.6 - 0.8	Multiplet	CH (cyclopropyl)
-0.2	Triplet	CH ₂ (bridging)

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer's field strength. The data presented here are approximate values based on typical spectra of similar compounds.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the **dicyclopropylmethane** molecule. The following data is referenced from the scientific literature.^{[1][2]}

Chemical Shift (δ) ppm	Assignment
4.2	CH ₂ (cyclopropyl)
11.5	CH (cyclopropyl)
14.1	CH ₂ (bridging)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of **dicyclopropylmethane** is characterized by absorptions corresponding to C-H and C-C bond vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	C-H stretch (cyclopropyl)
~2920	Strong	C-H stretch (methylene)
~1450	Medium	CH ₂ scissoring
~1020	Strong	Cyclopropyl ring vibration

Note: The IR spectrum of **dicyclopropylmethane** is largely characterized by alkane-like absorptions, with the notable high-frequency C-H stretching of the cyclopropyl rings.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.

The electron ionization (EI) mass spectrum of **dicyclopropylmethane** is available from the NIST WebBook.[\[3\]](#)

m/z	Relative Intensity (%)	Assignment
96	~20	[M] ⁺ (Molecular Ion)
81	~30	[M - CH ₃] ⁺
68	~80	[C ₅ H ₈] ⁺
67	100	[C ₅ H ₇] ⁺ (Base Peak)
55	~75	[C ₄ H ₇] ⁺
53	~40	[C ₄ H ₅] ⁺
41	~90	[C ₃ H ₅] ⁺
39	~65	[C ₃ H ₃] ⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation: A small amount of **dicyclopropylmethane** is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small quantity of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

^1H NMR Acquisition: The ^1H NMR spectrum is typically recorded on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

^{13}C NMR Acquisition: The ^{13}C NMR spectrum is recorded on the same spectrometer, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used compared to ^1H NMR. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy Protocol

Sample Preparation: For a liquid sample like **dicyclopropylmethane**, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$). A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

Mass Spectrometry Protocol

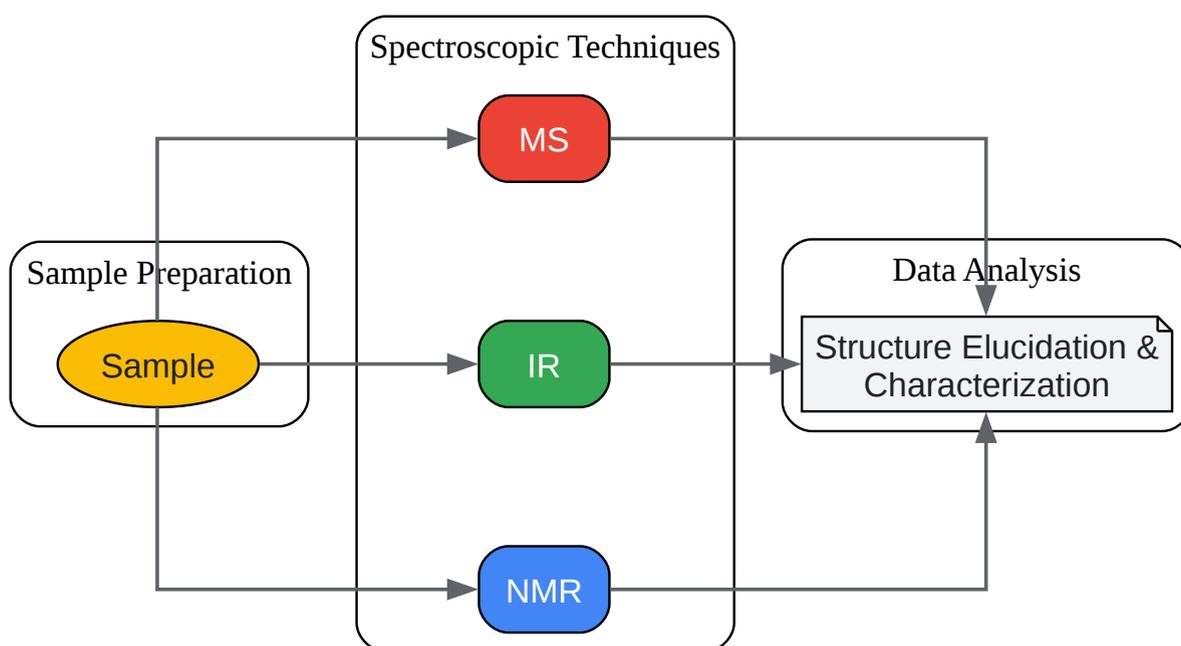
Sample Introduction and Ionization: **Dicyclopropylmethane**, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as Electron Ionization (EI). This causes the

molecule to lose an electron, forming a molecular ion ($[M]^+$), and to fragment into smaller, charged ions.

Mass Analysis and Detection: The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

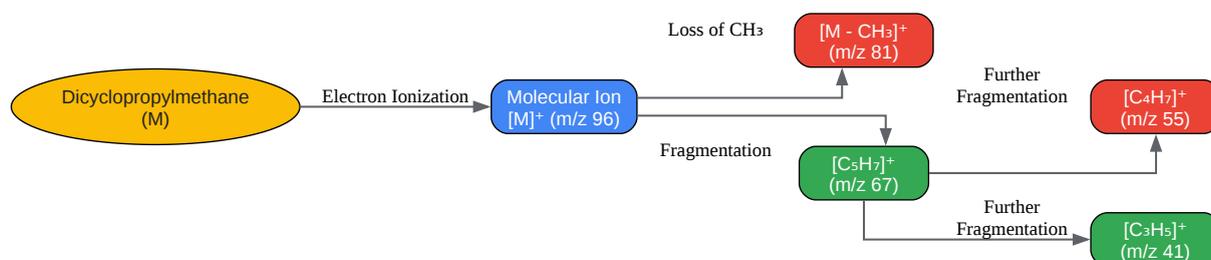
Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



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Caption: General workflow for spectroscopic analysis of a chemical sample.



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Caption: Simplified fragmentation pathway of **dicyclopropylmethane** in EI-MS.

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References

- 1. benchchem.com [benchchem.com]
- 2. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
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